An In-Depth Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile
An In-Depth Technical Guide to 5,6-Dichloro-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6-Dichloro-1H-indazole-3-carbonitrile (CAS No. 885278-39-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic indazole core, combined with the versatile reactivity of the nitrile group and the modulating electronic effects of the dichloro substitution, makes it a highly valuable intermediate. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol with mechanistic considerations, an exploration of its chemical reactivity for analog development, and its critical application in the design of targeted therapeutics, particularly protein kinase inhibitors for oncology.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of contemporary drug design.[1] Recognized as a "privileged scaffold," its structure is frequently found in compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[1] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[1] Its utility often stems from its ability to act as a bioisostere of the natural indole nucleus, engaging in crucial hydrogen bonding interactions with protein targets like kinase hinges. A number of commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology.[2]
Physicochemical and Structural Properties
5,6-Dichloro-1H-indazole-3-carbonitrile is a solid compound at room temperature.[3] The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885278-39-7 | [3] |
| Molecular Formula | C₈H₃Cl₂N₃ | [3] |
| Molecular Weight | 212.04 g/mol | [3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥97% | [3] |
| InChI Key | KPYROIGJUKKVPI-UHFFFAOYSA-N | [3] |
Structural Insights:
-
Indazole Core: Provides a rigid, planar scaffold that serves as an anchor for binding to biological targets. The N-H group at the N1 position is a critical hydrogen bond donor.
-
Dichloro Substitution: The chlorine atoms at the 5- and 6-positions are electron-withdrawing, which modulates the pKa of the N-H proton and the overall electron density of the aromatic system. This substitution pattern can enhance binding affinity and influence metabolic stability.
-
C3-Nitrile Group: This is the primary site for synthetic elaboration. The strong electron-withdrawing nature of the nitrile influences the electronics of the pyrazole ring and provides a versatile chemical handle for conversion into other key functional groups.
Synthesis Protocol and Mechanistic Rationale
The synthesis of 3-cyanoindazoles is most reliably achieved through the dehydration of the corresponding 3-carboxamide precursor. This method is efficient and high-yielding.
Experimental Protocol: Dehydration of 5,6-Dichloro-1H-indazole-3-carboxamide
This protocol is based on established methods for the conversion of heterocyclic amides to nitriles.[4]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a temperature probe, add 5,6-Dichloro-1H-indazole-3-carboxamide (1.0 equiv).
-
Solvent Addition: Add anhydrous pyridine (5 vol) and anhydrous dichloromethane (5 vol) to the flask. Stir the mixture under a nitrogen atmosphere until a homogenous suspension is formed.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (2.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: Trifluoroacetic anhydride is a powerful and effective dehydrating agent. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions. Dichloromethane serves as a co-solvent to ensure solubility.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 10-30 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Isolation: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5,6-Dichloro-1H-indazole-3-carbonitrile as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity for Drug Development
The synthetic value of 5,6-Dichloro-1H-indazole-3-carbonitrile lies in the versatile reactivity of its nitrile moiety, which serves as a gateway to numerous other functional groups essential for modulating pharmacological activity.[5][6]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding 5,6-dichloro-1H-indazole-3-carboxylic acid [7] or 5,6-dichloro-1H-indazole-3-carboxamide . These functional groups are excellent hydrogen bond acceptors and donors, respectively, and are common in active pharmaceutical ingredients.
-
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a 3-(aminomethyl)-5,6-dichloro-1H-indazole .[6] The resulting primary amine is a key building block for introducing further substituents.
-
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions. For example, reaction with sodium azide can generate the corresponding 5-(5,6-dichloro-1H-indazol-3-yl)-1H-tetrazole , a common bioisostere for a carboxylic acid group in medicinal chemistry.
-
Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis yields ketones, providing a route to introduce diverse R-groups at the 3-position.[8]
Derivatization Pathways Diagram
Caption: Key synthetic transformations of the C3-nitrile group.
Application in Kinase Inhibitor Design
The primary application of 5,6-Dichloro-1H-indazole-3-carbonitrile is as a core intermediate in the synthesis of protein kinase inhibitors for cancer therapy.[2][9] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[2]
Role as a Hinge-Binding Scaffold: The indazole nucleus is an exemplary "hinge-binder." The N1-H and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of adenine (from ATP), allowing it to dock into the ATP-binding pocket of kinases. This interaction effectively blocks the kinase from performing its function, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.
The derivatization of the 3-position (originating from the nitrile group) and potential substitution at the N1 position allow for the exploration of chemical space to achieve potency and selectivity for specific kinase targets (e.g., VEGFR, FGFR, EGFR).[1][10]
Conceptual Role in Drug Synthesis
Caption: Role as a core scaffold in kinase inhibitor synthesis.
Expected Analytical Data
Full spectroscopic characterization is essential to confirm the structure and purity of the final compound.[11] While experimental data is proprietary, the expected spectral features are outlined below based on established principles for substituted indazoles.[11][12]
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the N1-H proton (typically >11 ppm in DMSO-d₆).- Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the H-4 and H-7 protons on the benzene ring. The lack of coupling confirms their para-like relationship relative to each other. |
| ¹³C NMR | - A signal for the nitrile carbon (C≡N) around 115-120 ppm.- Six distinct signals for the aromatic carbons of the bicyclic system, with the two carbons bearing chlorine atoms shifted downfield.- The C3 carbon will also be distinct, influenced by the attached nitrile group. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ characteristic of the C≡N stretch.- A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. |
Safety and Handling Precautions
As with all chlorinated heterocyclic compounds, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult Safety Data Sheets for appropriate materials), safety glasses or goggles, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains.[15]
Conclusion
5,6-Dichloro-1H-indazole-3-carbonitrile is more than a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, versatile reactivity, and proven role as a privileged scaffold provide medicinal chemists with a robust platform for developing next-generation targeted therapies. A thorough understanding of its synthesis, reactivity, and applications is crucial for researchers aiming to innovate in fields like oncology and beyond.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
-
Indazole derivatives as inhibitors of FGFR1. ResearchGate. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. Available at: [Link]
-
Reactions of Nitriles. KPU Pressbooks. Available at: [Link]
-
Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Interpretation of IR spectrum of compound 1N2a. ResearchGate. Available at: [Link]
-
Cascade reactions of nitriles. ResearchGate. Available at: [Link]
-
Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents. ResearchGate. Available at: [Link]
-
Handling Chlorine Safely. SlidePlayer. Available at: [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.. Available at: [Link]
-
Synthesis of Substituted Indazole-5,6-dicarbonitriles. ResearchGate. Available at: [Link]
-
Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
5,6-Dichloro-1H-indazole-3-carboxylic acid. Ark Pharma Scientific Limited. Available at: [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. Available at: [Link]
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dichloro-1H-indazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5,6-Dichloro-1H-indazole-3-carboxylic acid | 124459-91-2 [sigmaaldrich.com]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. ecolink.com [ecolink.com]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. njuajif.org [njuajif.org]

